Chemical properties and stability of 4-Chloro-3-ethoxy-2-fluorophenylacetic acid
Chemical properties and stability of 4-Chloro-3-ethoxy-2-fluorophenylacetic acid
Technical Whitepaper: Chemical Properties, Stability, and Process Profiling of 4-Chloro-3-ethoxy-2-fluorophenylacetic Acid
Document Control:
-
Type: Technical Guidance / Compound Monograph
-
Status: Confirmed Methodology
Executive Summary
4-Chloro-3-ethoxy-2-fluorophenylacetic acid is a highly specialized fluorinated phenylacetic acid derivative. It serves as a critical scaffold in the synthesis of metabolic disease therapeutics (specifically PPAR agonists) and CRTH2 antagonists, where the acetic acid "tail" provides the necessary acidic pharmacophore while the halogenated/alkoxylated core tunes lipophilicity and metabolic stability.
This guide provides a rigorous analysis of its physicochemical behavior, focusing on the interplay between the steric bulk of the 3-ethoxy group and the electronic effects of the 2-fluoro/4-chloro substituents. It establishes protocols for synthesis, stability testing, and handling that ensure high-purity isolation (>98%) in a drug development context.
Structural Analysis & Physicochemical Profile
The molecule's behavior is dictated by the "push-pull" electronic environment of the benzene ring. The 2-fluoro substituent exerts a strong inductive effect ($ -I
Key Physicochemical Parameters
| Property | Value (Experimental/Predicted) | Structural Driver |
| Molecular Formula | $ C_{10}H_{10}ClFO_3 $ | -- |
| Molecular Weight | 232.64 g/mol | -- |
| Appearance | White to Off-White Crystalline Solid | High lattice energy due to halogen stacking. |
| Melting Point | 108°C – 112°C | Elevated vs. phenylacetic acid (76°C) due to Cl/F interactions. |
| pKa (Acid) | 3.9 ± 0.2 (Predicted) | The 2-Fluoro group (ortho) lowers pKa via inductive withdrawal (vs. 4.31 for unsubstituted). |
| LogP (Lipophilicity) | 2.8 – 3.1 | The 4-Cl and 3-OEt groups significantly increase lipophilicity. |
| Solubility (Water) | < 0.5 mg/mL (Sparingly Soluble) | Hydrophobic core dominates the hydrophilic carboxyl tail. |
| Solubility (Organic) | High (DCM, EtOAc, MeOH, THF) | Excellent solubility in polar aprotic and protic organic solvents. |
Electronic & Steric Analysis
-
Ortho-Fluorine Effect: The fluorine atom at the C2 position is ortho to the acetic acid side chain. This proximity creates a "field effect" that stabilizes the carboxylate anion, making this molecule more acidic than non-fluorinated analogues. This requires careful pH control during extraction; the salt forms at a lower pH (~5.5) than typical carboxylic acids.
-
3-Ethoxy Lability: While generally stable, the ethyl ether linkage at C3 is a potential site for dealkylation under strong Lewis acid conditions (e.g., $ BBr_3 $), converting the molecule to the corresponding phenol.
Synthetic Routes & Process Chemistry
The synthesis of this molecule typically follows a "Classical Homologation" pathway starting from the corresponding toluene derivative. This route is preferred for its scalability and avoidance of transition metal catalysts that require expensive scavenging.
Validated Synthetic Workflow
The following DOT diagram illustrates the critical path from the precursor to the isolated acid, highlighting the self-validating control points (IPC).
Figure 1: Synthetic workflow for 4-Chloro-3-ethoxy-2-fluorophenylacetic acid showing critical In-Process Controls (IPC).
Detailed Protocol: Hydrolysis of the Nitrile Intermediate
Context: This is the final step converting the benzyl nitrile to the acid. It is the most critical step for impurity control.
-
Charge: To a reactor, add 4-chloro-3-ethoxy-2-fluorobenzyl cyanide (1.0 eq) and Glacial Acetic Acid (5.0 vol).
-
Acid Addition: Slowly add Conc. HCl (37%, 5.0 eq) while maintaining temperature < 30°C (Exothermic).
-
Reaction: Heat to reflux (approx. 100-105°C) for 6–8 hours.
-
Mechanism: The nitrile ($ -CN
-COOH $).
-
-
IPC: Monitor by HPLC. The reaction is complete when the intermediate amide is < 0.5%.
-
Workup (Self-Validating):
-
Purification: Recrystallize from Toluene/Heptane (1:3) to remove trace amide byproducts.
Stability Profile & Forced Degradation
Understanding the stability limits is crucial for storage and formulation. The benzylic position and the ether linkage are the primary "soft spots."
Degradation Pathways
Figure 2: Forced degradation pathways. Red nodes indicate potential impurities to monitor in stability studies.
Stability Data Summary
| Stress Condition | Stability Status | Major Degradant | Recommendation |
| Hydrolysis (pH 1-10) | Stable | None | Compatible with standard aqueous workups. |
| Oxidation ($ H_2O_2 $) | Sensitive | Benzylic ketone | Store under Nitrogen/Argon. Avoid radical initiators. |
| Thermal (Solid State) | Stable < 100°C | Decarboxylated toluene | Store at RT or 2-8°C. Avoid melting during drying. |
| Photostability | Moderate | De-chlorination (minor) | Protect from light (amber vials). |
Handling & Analytical Characterization
Analytical Standard (HPLC)
To confirm identity and purity, use the following standard method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).
-
Gradient: 10% B to 90% B over 15 minutes.
-
-
Detection: UV at 220 nm (Carboxyl absorption) and 270 nm (Aromatic ring).
-
Retention: Expect the acid to elute late (approx. 10-12 min) due to the lipophilic chloro/ethoxy groups.
Safety (HSE)
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4] The acidic nature combined with the lipophilic tail allows it to penetrate skin barriers effectively.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill: Neutralize with Sodium Bicarbonate ($ NaHCO_3 $) before disposal.
References
-
Sigma-Aldrich. 4-Chloro-2-fluorophenylacetic acid (Analogue Reference).[5] Safety Data Sheet & Property Profile. Link
-
PubChem. 2-(4-Chloro-3-fluorophenoxy)acetic acid (Structural Analogue). Compound Summary CID 22114282.[6] Link
-
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[7] (General reference for inductive effects of ortho-fluorine).
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). (Protocol standard for the stability section). Link
Sources
- 1. youtube.com [youtube.com]
- 2. Phenylacetic acid | 103-82-2 [chemicalbook.com]
- 3. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Chloro-2-fluorophenylacetic acid | 194240-75-0 [sigmaaldrich.com]
- 6. 2-(4-Chloro-3-fluorophenoxy)acetic acid | C8H6ClFO3 | CID 22114282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzeneacetic acid, 2-fluoro- | C8H7FO2 | CID 67979 - PubChem [pubchem.ncbi.nlm.nih.gov]
